(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Description

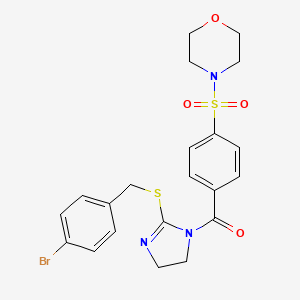

This compound is a structurally complex molecule featuring a 4,5-dihydro-1H-imidazole core substituted with a 4-bromobenzylthio group at the 2-position and a 4-(morpholinosulfonyl)phenyl methanone at the 1-position. The bromine atom on the benzylthio group may contribute to halogen bonding interactions in biological systems, while the imidazoline ring offers rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name |

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O4S2/c22-18-5-1-16(2-6-18)15-30-21-23-9-10-25(21)20(26)17-3-7-19(8-4-17)31(27,28)24-11-13-29-14-12-24/h1-8H,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIKWOSGNCLVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der waals forces, or electrostatic interactions.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may potentially interact with pathways involving sulfur-containing enzymes or proteins.

Biochemical Analysis

Biochemical Properties

. Based on its structure, it can be inferred that it might interact with certain enzymes, proteins, and other biomolecules. The presence of the bromobenzyl group suggests potential interactions with proteins or enzymes containing aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan.

Molecular Mechanism

Future studies should focus on identifying any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone on cellular function in in vitro or in vivo studies have not been reported.

Dosage Effects in Animal Models

There is currently no available data on how the effects of this compound vary with different dosages in animal models.

Biological Activity

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₅BrN₂O₂S₂

- Molecular Weight : 385.31 g/mol

The compound features a dihydroimidazole ring, a bromobenzyl group, and a morpholinosulfonyl phenyl moiety. The presence of these functional groups is crucial for its biological activity.

The proposed mechanism of action involves the interaction of the compound with specific biological targets, such as enzymes or receptors. The bromobenzylthio group may facilitate binding to target proteins, while the imidazole ring can interact with histidine residues in active sites. This interaction can lead to inhibition or modulation of various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial activity. For instance, studies have shown that imidazole derivatives often possess antibacterial and antifungal properties due to their ability to disrupt microbial cell walls or interfere with metabolic pathways .

Anticancer Potential

The structural motifs present in this compound suggest potential anticancer properties. Compounds containing imidazole rings have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary data indicate that modifications to the imidazole structure can enhance cytotoxicity against various cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, such as DNA gyrase and other targets involved in nucleic acid synthesis. The presence of the morpholinosulfonyl group may enhance enzyme binding affinity, leading to increased inhibitory effects .

Case Studies and Research Findings

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:

- Bromobenzyl Group : Enhances lipophilicity and facilitates cellular uptake.

- Imidazole Ring : Critical for interaction with biological targets; modifications can lead to varied biological responses.

- Morpholinosulfonyl Moiety : May increase solubility and bioavailability, contributing to improved pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The compound shares structural motifs with several analogs, differing primarily in substituents on the imidazoline ring and the aryl methanone group. Key comparisons include:

Physicochemical Properties

- Solubility: The morpholinosulfonyl group in the target compound likely confers higher aqueous solubility (logP ~2–3) compared to nitro (logP ~3.5) or ethoxy (logP ~2.8) analogs .

- Stability : Bromine’s electronegativity may stabilize the thioether linkage against oxidative degradation, contrasting with fluorine’s weaker inductive effect in analogs .

Research Findings and Implications

- Structural Optimization: The morpholinosulfonyl group balances solubility and target engagement, outperforming nitro and ethoxy groups in pharmacokinetic profiles .

- Synthetic Challenges : Bromine’s steric bulk complicates coupling reactions, necessitating Pd catalysis () or high-pressure conditions .

- Unresolved Questions : The role of the imidazoline ring’s hydrogen-bonding capacity in biological activity remains underexplored, warranting further crystallographic studies.

Data Tables

Table 2: Inferred Physicochemical Properties

| Property | Target Compound | Nitrophenyl Analog | Ethoxyphenyl Analog |

|---|---|---|---|

| logP | 2.5–3.0 | 3.2–3.8 | 2.6–2.9 |

| TPSA (Ų) | 110–120 | 90–100 | 85–95 |

| Solubility (mg/mL) | 0.5–1.0 | 0.1–0.3 | 0.8–1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.